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molecular formula C12H15BrO2 B8791021 Ethyl 4-(3-bromopropyl)benzoate CAS No. 56703-31-2

Ethyl 4-(3-bromopropyl)benzoate

Cat. No. B8791021
M. Wt: 271.15 g/mol
InChI Key: HJOKHYAUMWNBJB-UHFFFAOYSA-N
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Patent
US04150235

Procedure details

A mixture of p-(3-bromopropyl)benzoic acid (100.8 g.; 0.41 mole), benzene (290 ml.), ethanol (60 ml.) and concentrated sulfuric acid (1.4 ml.) is heated under reflux under a Dean and Stark constant water separator until the evolution of water ceases. The time required is 23 hours.
Quantity
100.8 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1.[CH:14]1C=CC=C[CH:15]=1.C(O)C.S(=O)(=O)(O)O>O>[Br:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH2:14][CH3:15])=[O:10])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
100.8 g
Type
reactant
Smiles
BrCCCC1=CC=C(C(=O)O)C=C1
Name
Quantity
290 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
BrCCCC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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